molecular formula C10H15NO2 B2938206 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol CAS No. 858811-10-6

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol

Cat. No.: B2938206
CAS No.: 858811-10-6
M. Wt: 181.235
InChI Key: ODYQPNNFGOHQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol is a catecholamine compound that plays a significant role in various biological processes. It is structurally related to adrenaline and noradrenaline, which are crucial neurotransmitters and hormones in the human body. This compound is known for its involvement in the fight-or-flight response, where it helps prepare the body to respond to stressful situations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-methylphenol.

    Alkylation: The aromatic compound undergoes alkylation with an appropriate alkylating agent to introduce the hydroxyethyl group.

    Amination: The resulting intermediate is then subjected to amination to introduce the methylamino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process typically includes:

    Catalytic Reactions: Catalysts are used to enhance the reaction rates and selectivity.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in neurotransmission and hormonal regulation.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as asthma, cardiac arrest, and anaphylaxis.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by interacting with adrenergic receptors in the body. It primarily targets alpha and beta-adrenergic receptors, leading to various physiological responses such as increased heart rate, bronchodilation, and vasoconstriction. The molecular pathways involved include the activation of adenylate cyclase, which increases cyclic AMP levels and triggers downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Adrenaline (Epinephrine): Structurally similar and shares similar biological functions.

    Noradrenaline (Norepinephrine): Another related catecholamine with overlapping roles in neurotransmission and hormonal regulation.

    Dopamine: A precursor to adrenaline and noradrenaline, with distinct functions in the central nervous system.

Uniqueness

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methyl group at the 2-position and the hydroxyethyl group at the 1-position differentiate it from other catecholamines, leading to unique interactions with adrenergic receptors and distinct physiological effects.

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-5-8(3-4-9(7)12)10(13)6-11-2/h3-5,10-13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYQPNNFGOHQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.